3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride
Description
Properties
Molecular Formula |
C10H15Cl2N3O |
|---|---|
Molecular Weight |
264.15 g/mol |
IUPAC Name |
3-amino-1-pyridin-3-ylpiperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-9-4-2-6-13(10(9)14)8-3-1-5-12-7-8;;/h1,3,5,7,9H,2,4,6,11H2;2*1H |
InChI Key |
QKRRBDRMLOTCIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CN=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is usually obtained through crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride is a chemical compound with a piperidine ring substituted with an amino group and a pyridine moiety, having the molecular formula . The dihydrochloride salt form enhances its solubility in aqueous solutions, making it useful in various applications. The primary applications of this compound are in pharmaceutical development, particularly as potential treatments for metabolic disorders and as enzyme inhibitors.
Pharmaceutical Development
Potential treatments for metabolic disorders 3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride derivatives are explored as potential treatments for metabolic disorders, especially type 2 diabetes. These compounds can inhibit dipeptidyl peptidase IV activity, increasing incretin hormone levels, which are important for insulin secretion and glucose homeostasis.
Enzyme inhibitors The compound shows promise as a modulator of enzyme activity, specifically inhibiting dipeptidyl peptidase IV. This inhibitory action can influence biological systems by affecting glucose metabolism.
Structural Versatility Beyond its direct applications, 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride's structural versatility allows it to be a component in developing therapeutic agents targeting various diseases.
Chemical Reactivity and Synthesis
The chemical reactivity of 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride stems from its functional groups. The amino group can act as a nucleophile in substitution reactions, while the carbonyl group in the piperidinone structure can participate in condensation reactions. It can undergo acylation or alkylation reactions to form various derivatives. The dihydrochloride form allows for protonation of the amino group, influencing its reactivity in biological systems.
The synthesis of 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride can be achieved through different methods, including reacting pyridine derivatives with piperidinones under specific conditions. Reducing agents like lithium aluminum hydride can be used to facilitate the formation of the amino group, and optimizing solvents and temperatures can enhance yield and purity during synthesis.
Related Compounds and Research
Other compounds sharing structural similarities with 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride include:
- 3-Aminopiperidine dihydrochloride Used as an intermediate for various pharmaceuticals.
- 8-(3-Amino-piperidin-1-yl)-xanthines Potential use as diuretics or antihypertensives.
- 1-(Pyridin-2-yl)piperidin-3-aminedihydrochloride Explored for different biological activities.
These compounds highlight the diversity and potential applications of 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride, with each compound's specific substitutions and functional groups contributing to distinct biological activities and therapeutic potentials.
Table of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Aminopiperidine dihydrochloride | Piperidine ring with an amino group | Used as an intermediate for various pharmaceuticals |
| 8-(3-Amino-piperidin-1-yl)-xanthines | Xanthine core with piperidine substitution | Potential use as diuretics or antihypertensives |
| 1-(Pyridin-2-yl)piperidin-3-aminedihydrochloride | Similar piperidine-pyridine structure | Explored for different biological activities |
Mechanism of Action
The mechanism of action of 3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Properties
Key differences arise from substituent variations on the piperidin-2-one core:
*Molecular weight calculated based on stoichiometry.
Key Observations:
Physicochemical Properties
- Solubility: The pyridin-3-yl substituent likely enhances polar interactions, increasing solubility in polar solvents relative to methoxyphenyl or cyclopropyl analogs. The dihydrochloride form further amplifies water solubility .
- Stability: Aromatic systems (e.g., pyridine) may confer greater thermal and oxidative stability compared to aliphatic substituents, which are prone to ring strain (cyclopropyl) or hydrolysis (methoxy groups) .
Research and Development Context
- Structural Characterization: Tools like SHELXL (for small-molecule refinement) and PHENIX (for macromolecular applications) are widely used to determine crystal structures of such compounds, enabling precise analysis of substituent effects .
- Synthetic Accessibility: The Building Blocks Catalogue () highlights commercial availability of analogs, suggesting feasible synthetic routes for the target compound via modular piperidin-2-one chemistry .
Biological Activity
3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in the context of diabetes and cancer treatment.
Chemical Structure and Properties
The compound features a piperidin-2-one core with an amino group and a pyridine moiety, which contribute to its biological activity. The dihydrochloride form enhances its solubility and stability in biological systems, facilitating interactions with various enzymes and receptors.
Biological Activity
Research indicates that 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride exhibits several key biological activities:
1. Enzyme Inhibition
The compound has been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV) , an enzyme linked to glucose metabolism and type 2 diabetes management. By inhibiting DPP-IV, the compound increases the levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis.
2. Cancer Therapeutics
Studies have demonstrated that derivatives of this compound can effectively inhibit various kinases involved in cancer progression, including:
- Monopolar Spindle 1 (MPS1)
- Aurora kinases
These kinases play essential roles in cell division and proliferation, making them critical targets for cancer therapy . The compound's ability to form multiple hydrogen bonds enhances its binding affinity to these targets, suggesting potential for further development in oncology.
The biological activity of 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride is primarily attributed to its structural features:
- Hydrogen Bonding: The presence of the amino group allows for strong interactions with enzyme active sites.
- Hydrophobic Contacts: The piperidine and pyridine rings facilitate hydrophobic interactions, enhancing binding specificity and affinity .
Case Studies
Several studies have highlighted the efficacy of 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride in various experimental settings:
Synthesis
The synthesis of 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride can be achieved through various methods. One common approach involves the reaction of pyridine derivatives with piperidinones under controlled conditions, often utilizing reducing agents like lithium aluminum hydride to facilitate the formation of the amino group. Optimization of solvents and temperatures is crucial for maximizing yield and purity.
Q & A
Basic Research Questions
Q. How should researchers safely handle and store 3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation during handling .
- Storage : Store in sealed, labeled containers at controlled room temperature (20–25°C), away from moisture and incompatible substances (e.g., strong oxidizers). Monitor container integrity regularly .
- Emergency Protocols : For accidental exposure, rinse skin/eyes with water for 15 minutes. In case of inhalation, move to fresh air and seek medical attention if symptoms persist .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the piperidin-2-one scaffold and pyridinyl substitution patterns. Compare peaks with computational predictions (e.g., ACD/Labs) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₄N₃O·2HCl; theoretical MW: 292.2 g/mol) and isotopic patterns .
- Infrared (IR) Spectroscopy : Identify amine (–NH₂) and carbonyl (C=O) stretches (~1650–1700 cm⁻¹) to confirm functional groups .
- Purity Analysis : Employ HPLC with UV detection (e.g., C18 column, ammonium acetate buffer at pH 6.5) to assess impurities .
Q. What are the key considerations in designing a synthetic route for this compound?
- Methodological Answer :
- Retrosynthetic Analysis : Prioritize protecting groups for the amine (e.g., Boc) and pyridinyl moieties to prevent side reactions during cyclization .
- Reaction Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, test acetonitrile vs. DMF for nucleophilic substitution efficiency .
- Yield Improvement : Monitor intermediates via TLC and isolate unstable intermediates under inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacological activity data for this compound?
- Methodological Answer :
- Data Validation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. Cross-reference assay conditions (e.g., cell lines, IC₅₀ protocols) .
- Meta-Analysis : Use statistical tools (e.g., R or Python) to aggregate data from multiple studies, adjusting for batch effects or solvent variations (e.g., DMSO vs. saline) .
- Error Tracing : Replicate experiments under controlled conditions, ensuring pH stability (critical for hydrochloride salts) and standardized dose-response curves .
Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Factorial Design : Test variables (temperature, catalyst type, stoichiometry) in a 2³ factorial matrix to identify interactions. For example, Pd/C vs. Raney Ni for hydrogenation steps .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates (e.g., enamine formation) .
- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive impurities .
Q. How can computational chemistry predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets (e.g., kinases). Validate docking poses with MD simulations (NAMD/GROMACS) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions at active sites, focusing on protonation states of the dihydrochloride salt .
- ADMET Prediction : Employ SwissADME or pkCSM to estimate solubility, permeability, and toxicity profiles .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–60°C) stress. Monitor degradation via UPLC-MS .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated stability data (e.g., 40°C/75% RH for 6 months) .
- Solid-State Analysis : Perform X-ray diffraction (XRPD) and dynamic vapor sorption (DVS) to detect hydrate formation or polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
